molecular formula C16H22N2OS B3967203 N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide

N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide

Cat. No. B3967203
M. Wt: 290.4 g/mol
InChI Key: UNCXKTSFZNBZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide, also known as Sunitinib, is a small molecule inhibitor that has been used as an anticancer drug. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib is a tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT).

Mechanism of Action

N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide inhibits multiple receptor tyrosine kinases, including VEGFR, PDGFR, and KIT. By inhibiting these receptors, this compound blocks the signaling pathways that promote tumor growth and angiogenesis. This compound also induces apoptosis (programmed cell death) in tumor cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It inhibits the proliferation and migration of endothelial cells, which are involved in angiogenesis. This compound also inhibits the activation of macrophages, which are involved in the immune response. This compound has been shown to have anti-inflammatory effects, as it inhibits the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and reach intracellular targets. This compound has a well-defined mechanism of action, which makes it easier to study its effects on cells and tissues. This compound has also been used in clinical trials, which provides valuable information on its safety and efficacy.
There are also limitations to using this compound in lab experiments. This compound has off-target effects, which can complicate the interpretation of experimental results. This compound can also have different effects on different cell types, which can make it difficult to generalize its effects. This compound can also be expensive, which can limit its use in some lab experiments.

Future Directions

There are several future directions for the study of N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide. One direction is to investigate its potential use in combination with other anticancer drugs. Another direction is to study its effects on other diseases, such as Alzheimer's disease and pulmonary arterial hypertension. Further studies are needed to understand the mechanisms underlying the off-target effects of this compound. There is also a need for the development of new and more potent tyrosine kinase inhibitors that can overcome the limitations of this compound.

Scientific Research Applications

N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide has been extensively studied for its anticancer properties. It has been shown to inhibit tumor growth and angiogenesis in various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. This compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.

properties

IUPAC Name

N-(2-ethylpiperidine-1-carbothioyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-3-13-9-6-7-11-18(13)16(20)17-15(19)14-10-5-4-8-12(14)2/h4-5,8,10,13H,3,6-7,9,11H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCXKTSFZNBZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=S)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide
Reactant of Route 3
N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide
Reactant of Route 4
N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide
Reactant of Route 5
N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide
Reactant of Route 6
N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.